molecular formula C5H3Cl2NO2S B067959 Methyl 4,5-dichloroisothiazole-3-carboxylate CAS No. 166668-76-4

Methyl 4,5-dichloroisothiazole-3-carboxylate

Cat. No. B067959
M. Wt: 212.05 g/mol
InChI Key: CICHVVTYUVANBB-UHFFFAOYSA-N
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Patent
US07868014B2

Procedure details

Add sodium borohydride (76 mg, 2.0 mmol) to methyl 4,5-dichloroisothiazole-3-carboxylate (212 mg, 1.0 mmol) in ethanol (10 mL) at room temperature and stir overnight. Add water, extract with dichloromethane three times. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate to give (4,5-dichloroisothiazol-3-yl)-methanol as a white solid (141 mg, 77%). 1H NMR (400 MHz, MeOH-d4) 4.66 (s, 2H).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[C:5]([C:10](OC)=[O:11])=[N:6][S:7][C:8]=1[Cl:9]>C(O)C>[Cl:3][C:4]1[C:5]([CH2:10][OH:11])=[N:6][S:7][C:8]=1[Cl:9] |f:0.1|

Inputs

Step One
Name
Quantity
76 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
212 mg
Type
reactant
Smiles
ClC=1C(=NSC1Cl)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add water, extract with dichloromethane three times
WASH
Type
WASH
Details
Combine the organic layers and wash with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NSC1Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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